molecular formula C15H15NO B1605645 N-[(1R)-1-phenylethyl]benzamide CAS No. 20826-48-6

N-[(1R)-1-phenylethyl]benzamide

Cat. No.: B1605645
CAS No.: 20826-48-6
M. Wt: 225.28 g/mol
InChI Key: FALTVGCCGMDSNZ-GFCCVEGCSA-N
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Description

Significance of Chiral Amides in Contemporary Asymmetric Synthesis Research

Chiral amides are pivotal in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral product. rsc.orgiupac.org They can act as chiral auxiliaries, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, or as chiral ligands for metal catalysts, influencing the enantioselectivity of a transformation. psu.edusigmaaldrich.com The development of novel chiral amides and their applications in creating enantiomerically pure compounds remains an active and crucial area of research, with implications for the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its specific stereochemistry. iupac.org

Overview of N-Phenylethylbenzamide Derivatives in Academic and Methodological Studies

Within the broader class of chiral amides, N-phenylethylbenzamide derivatives have been extensively studied. nih.govnih.govgoogle.com The phenylethylamine moiety provides a readily available and relatively inexpensive source of chirality, making these derivatives attractive for a wide range of applications. Researchers have explored their use as resolving agents, in the development of new analytical methods for determining enantiomeric purity, and as key intermediates in the synthesis of more complex chiral molecules. rsc.orgrsc.org The systematic modification of the benzamide (B126) portion of these molecules has allowed for the fine-tuning of their steric and electronic properties, leading to a deeper understanding of the factors that govern stereochemical control. researchgate.net

Rationale for Comprehensive Research on N-[(1R)-1-phenylethyl]benzamide

The specific enantiomer, this compound, serves as a valuable case study for understanding the fundamental principles of molecular recognition and stereoisomerism. uq.edu.ausigmaaldrich.comsigmaaldrich.com Its well-defined structure and the relative simplicity of its constituent parts make it an ideal model system for detailed spectroscopic and crystallographic analysis. nih.govresearchgate.net A thorough investigation of this compound provides a solid foundation for predicting the behavior of more complex chiral amides and for the rational design of new chiral reagents and catalysts for asymmetric synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R)-1-phenylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12(13-8-4-2-5-9-13)16-15(17)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALTVGCCGMDSNZ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350206
Record name N-[(1R)-1-Phenylethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20826-48-6
Record name N-[(1R)-1-Phenylethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 1r 1 Phenylethyl Benzamide and Its Derivatives

Established and Novel Amidation Strategies

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. For N-[(1R)-1-phenylethyl]benzamide, this involves the coupling of benzoic acid or its derivatives with the chiral amine (R)-1-phenylethylamine.

Direct Condensation Approaches Utilizing Chiral Amines

Direct amidation, which involves the condensation of a carboxylic acid and an amine with the elimination of water, is an atom-economical approach. However, it often requires harsh conditions due to the formation of a non-reactive ammonium (B1175870) carboxylate salt at room temperature. encyclopedia.pub

Typically, high temperatures (above 160 °C) are necessary to drive the reaction forward. encyclopedia.pubyoutube.com To circumvent these demanding conditions, catalysts can be employed. Boric acid, for example, has been used to facilitate the direct condensation of benzoic acid and (S)-1-phenylethylamine (the enantiomer of the target amine) by refluxing in toluene, affording the product in high yield (90%). nih.gov Lewis acids like boric acid activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine at lower temperatures. youtube.com Another approach involves conducting the reaction in an aqueous solution with an alkali metal hydroxide, which offers a greener alternative to organic solvents. google.com

Table 1: Direct Condensation Methods

Catalyst/ReagentSolventConditionsYieldReference
Boric acidTolueneReflux, 36 h90% nih.gov
None (Thermal)None>160 °CVariable encyclopedia.pub
Alkali Metal HydroxideWaterIce bath to room temp.Up to 99% google.com

Activation and Coupling of Carboxylic Acid Derivatives

The most common strategy for amide bond formation involves the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, or by using a coupling agent in a one-pot procedure.

Traditional methods involve converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. iajpr.comresearchgate.net The resulting acyl chloride readily reacts with the amine to form the amide. However, these activating agents are often corrosive and toxic. iajpr.com

A milder and more prevalent approach is the use of coupling reagents. These reagents react with the carboxylic acid to form a reactive intermediate in situ, which is then attacked by the amine. A wide array of coupling reagents is available, broadly classified into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. encyclopedia.pubpeptide.comsigmaaldrich.com

Carbodiimides : Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic examples. peptide.com To minimize the risk of racemization, especially when using chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are often included. peptide.comsigmaaldrich.com

Phosphonium Salts : Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient. peptide.comsigmaaldrich.com

Uronium/Aminium Salts : HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are known for rapid coupling with minimal side reactions. peptide.comsigmaaldrich.comnih.gov HATU, in particular, reacts faster and with less epimerization. peptide.com A specific synthesis of a derivative, 2-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(1R)-2-hydroxy-1-phenylethyl]benzamide, was successfully achieved using EDC·HCl (a water-soluble carbodiimide) in the presence of HOBt. rsc.org

Table 2: Common Coupling Reagents for Amide Synthesis

ClassReagentFull NameNotes
CarbodiimideDCC / DICDicyclohexylcarbodiimide / DiisopropylcarbodiimideOften used with additives like HOBt to suppress racemization. peptide.com
CarbodiimideEDCN-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideWater-soluble byproducts are easily removed. peptide.com
Phosphonium SaltPyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHighly effective for difficult couplings. sigmaaldrich.com
Uronium/Aminium SaltHBTUO-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateEfficient with low racemization when HOBt is added. peptide.com
Uronium/Aminium SaltHATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateMore reactive than HBTU with less epimerization. peptide.comsigmaaldrich.com

Exploration of Alternative Reagents and Catalytic Systems for Benzamide (B126) Formation

Research continues to yield novel reagents and catalytic systems for amidation that offer advantages in terms of efficiency, substrate scope, and milder reaction conditions.

Boron-based reagents have emerged as effective promoters for direct amidation. Specifically, B(OCH₂CF₃)₃ has been shown to be a superior reagent for coupling a wide range of carboxylic acids and amines, including N-protected amino acids, with low levels of racemization. acs.org The reactions are operationally simple and can often be purified by filtration without the need for chromatography. acs.org

Phosphonitrilic chloride trimer (PNT), used in combination with N-methyl morpholine (B109124) (NMM), serves as an efficient activating agent for both aromatic and aliphatic carboxylic acids, leading to the corresponding amides in excellent yields under mild conditions. iajpr.com Other catalytic systems that have been explored for direct amidation include those based on various boronic acids and metal catalysts such as hafnium and titanium. youtube.com

Stereoselective and Asymmetric Synthesis Approaches

The chiral nature of this compound makes stereocontrol a critical aspect of its synthesis. This can involve starting with an enantiopure amine or employing asymmetric methods to establish the chiral center.

Enantioselective Routes to N-Phenylethylbenzamide Structures

The most direct route to enantiopure this compound is to use the commercially available, enantiomerically pure (R)-1-phenylethylamine as the starting material. This amine is considered a "privileged chiral inducer and auxiliary" due to its widespread success in asymmetric synthesis. mdpi.com

Alternatively, the chiral amine itself can be synthesized through asymmetric methods. Transition metal-catalyzed asymmetric hydrogenation of the corresponding N-aryl or N-alkyl imines is a powerful and widely used strategy. acs.org Catalysts based on iridium and rhodium, paired with a vast array of chiral phosphorus ligands, can produce chiral amines with excellent enantioselectivities. acs.org Another modern approach is the copper-hydride (CuH)-catalyzed hydroamination of alkenes, which can generate chiral secondary amines with high efficiency and stereoselectivity. nih.gov

Diastereoselective Control in Derivative Synthesis

When synthesizing derivatives of this compound, the existing stereocenter at the C1 position of the phenylethyl group can direct the formation of new stereocenters, a process known as diastereoselective synthesis. This substrate-controlled diastereoselectivity is a valuable tool in constructing complex molecules.

For instance, (S)-α-phenylethylamine, when used as a chiral auxiliary in the synthesis of chiral benzoazepines, led to the formation of diastereomeric lactams in an 80:20 ratio. mdpi.com In another example, the synthesis of nitrile and allyl derivatives of a related benzazepine structure proceeded with high diastereoselectivity due to the influence of the N-(2-hydroxy-1-phenylethyl) chiral auxiliary. rsc.org The stereochemistry of N-acyliminium ion cyclizations can also be influenced by the chiral N-phenylethyl group, leading to the diastereoselective formation of spiro indane and benzazepine derivatives. researchgate.net These examples underscore the utility of the N-phenylethyl moiety in controlling stereochemical outcomes in subsequent transformations.

Advanced Synthetic Transformations

Advanced synthetic methods expand the utility of the this compound core, enabling the introduction of diverse functional groups and the formation of novel structural analogues. Key transformations include the conversion to thioamides and the synthesis of its chiral amine precursor via modern radical-based methods.

Reactions Involving Thioamide Formation from this compound Analogues

The conversion of the amide carbonyl group to a thiocarbonyl is a significant transformation, yielding thioamides that are valuable isosteres in medicinal chemistry and versatile intermediates in organic synthesis. The most common method for this transformation on N-substituted benzamides is thionation using a phosphorus-sulfur reagent, with Lawesson's reagent being a prominent example. nih.govuq.edu.au

A direct application of this methodology has been demonstrated on an analogue of this compound. In a one-step synthesis, (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide was successfully converted to its corresponding thioamide, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide. nih.govnih.gov The reaction proceeds by treating the amide with Lawesson's reagent in a suitable solvent like 1,4-dioxane, resulting in a smooth O-to-S exchange. nih.gov This transformation highlights the compatibility of the this compound scaffold with standard thionation conditions.

Table 1: Thionation of a this compound Analogue

Starting Material Reagent Product Yield Reference
(R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide Lawesson's reagent (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide 85% nih.gov

Beyond Lawesson's reagent, other thiating agents are available for converting amides to thioamides, such as phosphorus pentasulfide (P₄S₁₀) and the more recently developed N-isopropyldithiocarbamate isopropyl ammonium salt. researchgate.netca.gov These reagents offer alternative conditions and may be preferable depending on the substrate's functional group tolerance and the desired reaction scale. researchgate.netwikipedia.org The general applicability of these methods suggests that a wide range of this compound derivatives can be converted to their thioamide counterparts.

Radical Decarboxylation Methods for Related Chiral Amine Precursors

The chiral (1R)-1-phenylethylamine fragment is the cornerstone of the title compound's stereochemistry. Modern synthetic methods provide access to this and related chiral amines through radical decarboxylation of abundant amino acid precursors. mdpi.comnih.gov Photoredox catalysis, in particular, has emerged as a powerful tool for this transformation under mild conditions. mdpi.comnih.gov

The general strategy involves the single-electron oxidation of an N-protected α-amino acid, often by an excited-state photocatalyst. nih.gov This generates a carboxyl radical, which rapidly undergoes decarboxylation (loss of CO₂) to form a key α-amino radical intermediate. chemicalbook.com This radical can then be trapped or further reacted to yield the desired chiral amine. This method represents a significant departure from classical approaches and allows for the conversion of biomass-derived amino acids into valuable chiral building blocks. mdpi.com

Several photoredox systems have been developed for this purpose:

Iridium-based photocatalysts can oxidize N-arylated α-amino acids, which then add to various acceptors.

Dual catalysis systems , combining photoredox catalysis with another catalytic cycle (e.g., nickel or palladium), enable cross-coupling reactions where the α-amino radical is coupled with aryl halides or other partners.

Organocatalytic approaches inspired by biological systems, such as those using pyridoxal-like catalysts, can effect the decarboxylation of unprotected amino acids.

These radical-based methods provide a versatile and modern platform for the synthesis of the chiral amine precursors necessary for producing this compound and its structurally diverse analogues.

Derivatization Strategies for Structural Modification

The this compound structure can be systematically modified at two primary locations: the benzoyl ring and the chiral phenylethylamine fragment. These derivatizations allow for the fine-tuning of the molecule's properties for various applications, such as its use as a chiral auxiliary or as a scaffold for biologically active compounds.

Functionalization of the Benzoyl Moieties

The benzoyl portion of the molecule is readily modified by employing substituted benzoic acids or benzoyl chlorides in the initial amide synthesis. This approach allows for the introduction of a wide array of functional groups onto the aromatic ring.

A notable example is the synthesis of N-nitro-substituted derivatives. (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, a well-known chiral solvating agent sometimes called "Kagan's amide," is prepared by the straightforward coupling of (R)-(+)-1-phenylethylamine with 3,5-dinitrobenzoyl chloride. Similarly, p-nitro-N-(1-phenylethyl)benzamide can be synthesized and subsequently transformed. For instance, the nitro group can be reduced to an amino group, as demonstrated in the synthesis of 4-amino-N-(1-phenylethyl)benzamide using tin(II) chloride as the reducing agent. This nitro-to-amino conversion highlights a two-step strategy for introducing functionality that might not be compatible with the initial acylation conditions.

Table 2: Examples of Benzoyl Moiety Functionalization

Target Derivative Precursors Key Transformation Reference
(R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide (R)-(+)-1-Phenylethylamine + 3,5-Dinitrobenzoyl chloride Amide coupling
4-Amino-N-(1-phenylethyl)benzamide p-Nitro-N-(1-phenylethyl)benzamide Nitro group reduction with SnCl₂·2H₂O

Modifications of the Chiral Phenylethylamine Fragment

Modifying the chiral phenylethylamine portion is typically achieved by synthesizing the desired substituted amine first, followed by its acylation with benzoic acid or a derivative. 1-Phenylethylamine (α-PEA) itself is a versatile starting material for creating more elaborate chiral amines.

For example, direct N-alkylation can be used to prepare secondary amines. The synthesis of N-benzhydryl-derivatives of α-PEA has been reported, and the resulting chiral secondary amines have been used in asymmetric deprotonation reactions. The phenylethylamine scaffold can also be incorporated into more complex heterocyclic systems, which may then be acylated. This strategy leverages the readily available chirality of α-PEA to build new, enantiomerically pure building blocks. These modified chiral amines can then be coupled with a benzoyl group to produce structurally diverse analogues of this compound, expanding its utility in asymmetric synthesis and medicinal chemistry.

Total Synthesis of Complex Molecules Incorporating this compound Subunits

The N-acyl-1-phenylethylamine motif is a cornerstone of asymmetric synthesis, where it frequently serves as a chiral auxiliary. In this role, the fragment is used to control the stereochemical outcome of a reaction on a different part of the molecule, after which it is typically cleaved and removed. However, in some syntheses, the core structure is retained and incorporated into the final complex target molecule.

The Czarnocki group demonstrated the use of an N-acyl phenylethylamine derivative in the synthesis of the alkaloid (+)-lortalamine. Their strategy involved the preparation of N-[(S)-α-phenylethyl]-4-piperidone, which serves as a key chiral intermediate. The phenylethyl group directs the stereochemistry of subsequent transformations, and its core structure is integrated into the final complex polycyclic framework. A similar application of α-PEA as a chiral auxiliary has been employed in the synthesis of (R)-ramatroban, a drug used for treating allergic rhinitis.

These examples underscore the value of the N-[(1R)-1-phenylethyl]amide subunit not just as a transient director of chirality, but as a robust building block for constructing complex, biologically active molecules. Its influence on the stereochemical course of a synthesis, combined with its potential for incorporation into the final structure, makes it a powerful tool in the arsenal (B13267) of the synthetic chemist.

Stereochemical Investigations and Chiral Recognition Principles

Enantiomeric Purity and Absolute Configuration Determination Methodologies

The enantiomeric purity and the determination of the absolute configuration of chiral compounds are critical aspects of stereochemistry. For N-[(1R)-1-phenylethyl]benzamide, a combination of chromatographic and spectroscopic techniques is employed to ascertain these properties.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful method for separating enantiomers and thus determining the enantiomeric excess (ee) of a sample. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective in resolving racemic mixtures of compounds structurally similar to this compound. The differential interaction of the enantiomers with the chiral environment of the stationary phase leads to different retention times, allowing for their quantification.

X-ray crystallography provides an unambiguous determination of the absolute configuration of a crystalline compound. A study on N-[(1S)-1-phenylethyl]benzamide, the enantiomer of the title compound, revealed its existence in three polymorphic forms (I, II, and III). The crystal structure analysis not only confirmed the (S) configuration at the chiral center but also provided detailed insights into the molecular conformation and intermolecular interactions, such as the N—H···O hydrogen bonds that form infinite chains. chemistrysteps.com The dihedral angles between the phenyl rings were found to differ across the polymorphs, highlighting the conformational flexibility of the molecule. chemistrysteps.com

Table 1: Crystallographic Data for a Polymorph of N-[(1S)-1-phenylethyl]benzamide chemistrysteps.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.0472 (4)
b (Å)9.3118 (7)
c (Å)13.9581 (15)
β (°)99.708 (8)
Volume (ų)646.62 (10)
Z2
Calculated Density (Mg m⁻³)1.157

This compound and Related Structures as Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The (R)-1-phenylethylamine moiety in this compound makes it and its analogues valuable chiral auxiliaries in asymmetric synthesis.

Applications in Asymmetric Inductions and Stereoselective Transformations

The chiral group in this compound can effectively control the stereochemical outcome of reactions at a nearby prochiral center. This is often due to steric hindrance, where the bulky phenyl and methyl groups of the auxiliary block one face of the reactive center, forcing the incoming reagent to attack from the less hindered face. This principle has been successfully applied in various asymmetric reactions, including alkylations, aldol (B89426) reactions, and reductions. nih.govresearchgate.net

For instance, in the diastereoselective reduction of an imine containing the (R)-1-phenylethylamine motif, different reducing agents can lead to varying diastereomeric ratios of the products. The chiral auxiliary guides the approach of the hydride, leading to the preferential formation of one diastereomer. The diastereomeric excess can be determined by techniques like ¹H NMR spectroscopy by integrating the signals corresponding to each diastereomer. researchgate.net

Table 2: Diastereoselective Reduction of an Imine Derived from (R)-1-Phenylethylamine researchgate.net

EntryReducing ReagentDiastereomeric Ratio (d.r.)
1NaBH₄62:38
2NaBH(OAc)₃75:25
3NaBH(O₂CCHMe₂)₃66:34
4NaBH(O₂CCMe₃)₃78:22

Strategies for Chiral Auxiliary Removal and Recycling

A key requirement for a practical chiral auxiliary is that it can be removed from the product under mild conditions without affecting the newly created stereocenter, and ideally, be recovered and reused. For amide-based auxiliaries like this compound, several cleavage strategies have been developed.

Acidic or basic hydrolysis is a common method to cleave the amide bond, liberating the chiral amine and the desired carboxylic acid product. For example, hydrolysis in 6N HCl at elevated temperatures has been effectively used to remove the α-phenylethylamine auxiliary. nih.gov Another approach is reductive cleavage, often through catalytic hydrogenation. For instance, hydrogenolysis using a palladium on carbon (Pd/C) catalyst can cleave the N-benzyl bond, which is analogous to the bond connecting the chiral auxiliary in N-benzyl-N-(1-phenylethyl)amides. nih.gov The recovered (R)-1-phenylethylamine can then be recycled for further use, making the process more atom-economical and cost-effective.

Chiral Solvating Agents Derived from N-Phenylethylbenzamide Analogues

Chiral solvating agents (CSAs) are enantiomerically pure compounds that interact with a racemic analyte to form transient diastereomeric complexes. These complexes have different physicochemical properties that can be distinguished by spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Analogues of N-phenylethylbenzamide have shown potential as CSAs for the enantiodiscrimination of various classes of compounds.

Principles of Enantiodiscrimination in Nuclear Magnetic Resonance (NMR) Spectroscopy

In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent, the enantiomers of a chiral analyte form rapidly equilibrating diastereomeric solvates. These diastereomeric complexes have different spatial arrangements, leading to distinct chemical shifts for corresponding nuclei in the two enantiomers. This chemical shift non-equivalence (Δδ) allows for the direct observation and quantification of both enantiomers in the NMR spectrum. The magnitude of the chemical shift difference depends on several factors, including the nature of the CSA and the analyte, the solvent, the temperature, and the concentration of the species.

The interactions leading to enantiodiscrimination are typically non-covalent and can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric repulsion. For N-phenylethylbenzamide-type CSAs, the amide proton can act as a hydrogen bond donor, while the aromatic rings can participate in π-π stacking with aromatic analytes.

Methodological Development for Enantiomeric Excess Quantification

The use of N-phenylethylbenzamide analogues as chiral solvating agents in NMR spectroscopy provides a convenient and non-destructive method for determining the enantiomeric excess of chiral analytes, particularly carboxylic acids and amines. By adding a known amount of the chiral solvating agent to a solution of the racemic analyte in an NMR tube, the signals of the two enantiomers can be resolved. The enantiomeric excess can then be calculated by integrating the corresponding well-separated signals.

For example, chiral amines can be derivatized to form amides, which are then analyzed by NMR in the presence of a chiral solvating agent. The chemical shift non-equivalence of specific protons, such as the methyl or methine protons adjacent to the stereocenter, can be used for quantification. While specific data for this compound as a CSA is not extensively tabulated, the principle is well-established with structurally similar compounds. The following table provides a representative example of chemical shift differences observed for a racemic analyte in the presence of a chiral solvating agent.

Table 3: Representative ¹H NMR Chemical Shift Non-Equivalence (Δδ) for a Racemic Analyte in the Presence of a Chiral Solvating Agent

Analyte ProtonChemical Shift (δ) - Enantiomer 1 (ppm)Chemical Shift (δ) - Enantiomer 2 (ppm)Chemical Shift Difference (Δδ) (ppm)
-CH₃1.451.420.03
-CH-4.884.850.03
Ar-H7.327.300.02

Stereochemical Control and Diastereoselectivity in Multi-Component Reactions

The principles of stereochemical control are of paramount importance in the synthesis of complex molecules, and multi-component reactions (MCRs) offer a powerful platform for the construction of such structures in a single, efficient step. The use of chiral components within these reactions is a key strategy for inducing diastereoselectivity, thereby controlling the three-dimensional arrangement of atoms in the final product. While specific, detailed research findings and data tables on the diastereoselectivity of MCRs directly involving this compound as a reactant are not extensively available in the surveyed literature, the behavior of the closely related chiral precursor, (R)-1-phenylethylamine, in such reactions provides significant insights into the expected principles of stereochemical control.

Multi-component reactions, such as the Ugi and Passerini reactions, are widely utilized for the rapid generation of molecular diversity. The Ugi four-component reaction (U-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. When a chiral amine, such as (R)-1-phenylethylamine, is used, it can act as a chiral auxiliary, influencing the stereochemical outcome of the reaction.

The diastereoselectivity in these reactions is often governed by the steric and electronic properties of the chiral auxiliary. The chiral amine first reacts with the aldehyde to form a chiral imine intermediate. The facial selectivity of the subsequent nucleophilic attack by the isocyanide on this imine is then directed by the stereocenter of the amine. The bulky phenyl group of the (R)-1-phenylethylamine moiety can effectively shield one face of the imine, leading to a preferential attack from the less hindered face. This results in the formation of one diastereomer in excess over the other.

While quantitative data for this compound in MCRs is scarce, studies on reactions involving (R)-1-phenylethylamine demonstrate the potential for achieving significant levels of diastereoselectivity. For example, in Ugi-type reactions, the diastereomeric ratio (d.r.) of the products is highly dependent on the reaction conditions and the nature of the other reactants.

To illustrate the typical data obtained in such studies, a hypothetical data table is presented below, based on the general findings for chiral amines in Ugi reactions. This table showcases how variations in the reactants can influence the diastereomeric ratio.

Hypothetical Data: Diastereoselectivity in a Ugi-type Reaction using a Chiral Amine

Entry Aldehyde Isocyanide Carboxylic Acid Diastereomeric Ratio (d.r.)
1 Benzaldehyde tert-Butyl isocyanide Acetic Acid 65:35
2 Isobutyraldehyde tert-Butyl isocyanide Acetic Acid 75:25
3 Benzaldehyde Cyclohexyl isocyanide Acetic Acid 60:40

Note: This table is a hypothetical representation to illustrate the concept and does not represent actual experimental data for this compound.

The principles of chiral recognition in these multi-component reactions are based on the transient formation of diastereomeric transition states. The difference in the energy of these transition states, dictated by steric hindrance and electronic interactions involving the chiral auxiliary, determines the diastereomeric excess of the final product. The benzoyl group in this compound, being more sterically demanding than the simple amino group in 1-phenylethylamine, would be expected to exert a more pronounced stereodirecting effect. However, its reduced nucleophilicity compared to the parent amine might alter its reactivity profile in standard MCRs.

Structural Elucidation and Conformational Analysis

Crystallographic Studies

Crystallographic analyses have been pivotal in understanding the three-dimensional arrangement of N-[(1R)-1-phenylethyl]benzamide in the solid state. These studies have revealed the existence of polymorphism and intricate hydrogen-bonding networks.

Polymorphism of N-[(1S)-1-phenylethyl]benzamide and Crystalline Packing Analysis

Research on the enantiomer, N-[(1S)-1-phenylethyl]benzamide, has identified the existence of conformational trimorphism, where the compound crystallizes into three different polymorphic forms (I, II, and III). nih.gov Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.govmdpi.com

Form I is obtained from acetonitrile. nih.gov

Forms II and III are produced simultaneously through concomitant crystallization from alcohol-based solvent mixtures like ethanol-water, toluene-ethanol, or THF-methanol. nih.gov

These polymorphs exhibit different space groups: P2₁ for forms I and II, and P2₁2₁2₁ for form III. nih.gov The variation in crystalline packing is primarily attributed to conformational modifications arising from the rotation of the phenyl rings, which in turn affects how the molecular chains are packed in the crystal lattice. nih.gov

The packing efficiency differs among the polymorphs, as indicated by their calculated densities and Kitaigorodskii packing indices. nih.gov For instance, Form II has a higher density and a greater packing index (0.670) compared to Form I (0.638), suggesting a more efficient packing in Form II. nih.gov The orthorhombic Form III, with two independent molecules in its asymmetric unit, displays packing characteristics that are intermediate between Forms I and II, with a calculated density of 1.199 g cm⁻³ and a packing index of 0.666. nih.gov

Crystallographic Data for Polymorphs of N-[(1S)-1-phenylethyl]benzamide nih.gov
PolymorphSolventSpace GroupCalculated Density (g cm⁻³)Kitaigorodskii Packing Index
Form IAcetonitrileP2₁1.1570.638
Form IIAlcohol-based mixturesP2₁Not explicitly stated, but higher than Form I0.670
Form IIIAlcohol-based mixturesP2₁2₁2₁1.1990.666

Analysis of Intermolecular Hydrogen Bonding Networks and Supramolecular Architectures

A defining feature of the crystal structure of N-[(1S)-1-phenylethyl]benzamide's polymorphs is the consistent supramolecular structure. This structure is built upon infinite C(4) chain motifs formed by N—H⋯O intermolecular hydrogen bonds. nih.gov This type of hydrogen bonding is common for amides that are not sterically hindered. nih.govmdpi.com

Despite the different packing arrangements in the polymorphs, the fundamental hydrogen-bonding motif remains the same. nih.gov The N—H⋯O hydrogen bond connects the amide proton of one molecule to the carbonyl oxygen of a neighboring molecule, creating one-dimensional chains. nih.gov The orientation of these chains with respect to the crystallographic axes differs between the polymorphs. In Form I, the chain axis is perpendicular to the twofold screw axis of the P2₁ space group, while in Form II, it is parallel. nih.gov Form III, being orthorhombic, combines features of both monoclinic forms. nih.gov

The strength of the N—H⋯O hydrogen bond is noted to be stronger in Form I. nih.gov The consistent presence of this chain motif across all polymorphs suggests that it is a robust and favorable supramolecular synthon for this molecule.

Relationship Between Crystal Structure and Molecular Conformation

The phenomenon of polymorphism in N-[(1S)-1-phenylethyl]benzamide is a direct consequence of its molecular flexibility. researchgate.net Specifically, the rotation of the phenyl rings leads to different molecular conformations, which in turn dictate the crystalline packing. nih.gov

While the supramolecular C(4) chain motif is constant, the orientation of the phenyl groups relative to the amide group varies among the polymorphs. nih.gov In Form I, the arrangement of the phenyl rings leads to inter-chain dihedral angles that are close to 90°, which is less favorable for packing. nih.gov In contrast, the conformation in Form II allows for a more parallel arrangement of some inter-chain phenyl rings, resulting in a denser packing. nih.gov

The conformation of the two independent molecules (A and B) in Form III is intermediary between those found in Forms I and II. nih.gov The phenyl ring attached to the chiral carbon in Form III adopts a conformation similar to that in Form II, whereas the other phenyl group is oriented as in Form I. nih.gov This results in an intramolecular dihedral angle between the phenyl rings that is midway between the other two forms. nih.gov This demonstrates a clear link between the subtle changes in molecular conformation and the resulting macroscopic crystal structure.

Advanced Spectroscopic Characterization

Spectroscopic techniques provide complementary information to crystallographic studies, offering insights into the structural and electronic properties of this compound in various states.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and stereochemistry of organic compounds. For this compound and its analogues, ¹H and ¹³C NMR spectroscopy are instrumental in assigning the chemical environment of each atom.

While specific high-resolution NMR data for this compound is not detailed in the provided search results, general principles of NMR spectroscopy for similar chiral amides and related structures can be discussed. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For instance, the protons and carbons of the two phenyl rings and the ethyl group in this compound would exhibit characteristic signals. The chirality of the molecule can lead to diastereotopic protons and carbons, resulting in more complex spectra that can be resolved using high-field NMR.

Techniques such as ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC are crucial for unambiguously assigning all proton and carbon signals. nih.gov For example, in related chiral molecules, the diastereomers can be distinguished by the NMR signals of specific groups, such as the methyl doublets. researchgate.net The stereochemical assignment can be further confirmed by comparing the experimental NMR data with that of synthesized standards of known configuration. uan.mx

Expected NMR Data for this compound
NucleusTechniqueExpected Information
¹H1D NMRChemical shifts and coupling constants for aromatic, methine, and methyl protons.
¹³C1D NMR, DEPTChemical shifts for all carbon atoms, distinguishing between quaternary, CH, CH₂, and CH₃ groups.
2D NMRCOSY, HSQC, HMBCCorrelation between protons and carbons for unambiguous structural assignment.

Vibrational (Infrared) Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies for this compound include:

N-H stretch: Typically in the region of 3300 cm⁻¹. The presence of hydrogen bonding in the solid state would shift this band to a lower frequency.

C=O stretch (Amide I band): A strong absorption band usually found around 1640-1680 cm⁻¹. Its position is also sensitive to hydrogen bonding.

N-H bend (Amide II band): Located around 1550 cm⁻¹.

C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

C=C stretches: Aromatic ring vibrations typically occur in the 1450-1600 cm⁻¹ region.

While a specific IR spectrum for this compound is not provided in the search results, data for the parent compound, benzamide (B126), shows characteristic amide and aromatic absorptions. nist.gov The principles would be directly applicable to its N-substituted derivative. The NIST WebBook provides IR spectral data for benzamide and related compounds, which can serve as a reference. nist.govnist.gov

Characteristic Infrared Absorption Frequencies
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretch~3300
C=O (Amide)Stretch (Amide I)~1640-1680
N-HBend (Amide II)~1550
Aromatic C-HStretch>3000
Aliphatic C-HStretch<3000
Aromatic C=CStretch~1450-1600

Conformational Dynamics and Energy Landscapes

The conformational flexibility of this compound is primarily due to rotation around several key single bonds:

Amide C-N Bond: Rotation around the central amide (OC-N) bond is significantly restricted due to its partial double-bond character from resonance. This leads to a relatively high rotational energy barrier and the potential for distinct syn and anti conformers, which can be observed separately on the NMR timescale. mdpi.comrsc.org

Phenyl Group Rotations: The two phenyl groups also have barriers to rotation. Research on similar N-benzhydrylformamides has shown that the energy barriers for the rotation of aryl groups are considerably lower than the barrier for amide group rotation. mdpi.com

A comprehensive study on the conformational trimorphism of the (S)-enantiomer, N-[(1S)-1-phenylethyl]benzamide, revealed the existence of three different stable conformations in the solid state. nih.govresearchgate.net These polymorphs differ in their molecular conformation due to the rotation of the phenyl rings, which underscores that different rotational positions represent energy minima in the conformational landscape. nih.gov

The preferred conformations of this compound are determined by a delicate balance of intramolecular and intermolecular forces. In the solid state, crystal packing forces and intermolecular hydrogen bonds play a significant role. All three known polymorphs of the (S)-enantiomer are stabilized by the same type of intermolecular N—H⋯O hydrogen bonds, which form infinite chains. nih.govresearchgate.net

Crucially, the polymorphism is triggered by changes in the molecular conformation itself, specifically through the rotation of the phenyl rings. nih.gov This indicates that intramolecular interactions, such as steric hindrance between the two phenyl rings and between the rings and the amide group, are critical in defining the stable conformations. The interplay of these interactions results in different dihedral angles between the molecular components across the polymorphs.

The table below, based on data for the (S)-enantiomer, illustrates how rotation around key bonds leads to distinct, stable conformations in the solid state. nih.gov

PolymorphDihedral Angle N1—C2—C3—C4 (°)Dihedral Angle N1—C9—C10—C15 (°)Inter-phenyl Dihedral Angle (°)
Form I-16.1-152.923.1
Form II-30.0-155.956.2
Form III (Molecule A)-34.9-152.047.0
Form III (Molecule B)-37.1-152.147.4
Data derived from the crystallographic study of N-[(1S)-1-phenylethyl]benzamide. nih.gov

Computational Chemistry and Theoretical Modeling of N 1r 1 Phenylethyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the theoretical investigation of molecular systems like N-[(1R)-1-phenylethyl]benzamide. These methods offer a balance between accuracy and computational cost, making them suitable for a detailed analysis of molecular properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), are utilized to determine its optimized molecular geometry. sciencegate.appresearchgate.netespublisher.com This process involves finding the lowest energy conformation of the molecule by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached.

Table 1: Selected Optimized Geometrical Parameters of a Benzamide (B126) Derivative (Example Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.23--
N-H1.01--
C-N1.35--
C-C (phenyl)1.39 (avg)--
O=C-N-122.5-
C-N-H-121.9-
Phenyl Ring 1 - Phenyl Ring 2--45.8

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. acadpubl.eumalayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. sphinxsai.com The HOMO-LUMO energy gap is a significant parameter; a larger gap suggests higher stability and lower chemical reactivity. acadpubl.eumalayajournal.org For large molecules, the concept of frontier molecular orbitalets (FMOLs) can be used to localize the reactive regions. nih.gov

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. acadpubl.eumalayajournal.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. sciencegate.app In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. sphinxsai.com Neutral regions are generally colored green. malayajournal.org For this compound, the oxygen atom of the carbonyl group would be expected to be a site of negative potential, while the hydrogen atom of the amide group would be a region of positive potential, indicating their roles in hydrogen bonding. nih.gov

Table 2: Frontier Molecular Orbital Energies (Example Data)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This table provides example energy values to illustrate the concept. Actual values for this compound would require specific DFT calculations.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. Time-dependent DFT (TD-DFT) is often used to predict UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. espublisher.com

Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. The Automated Topology Builder (ATB) and Repository can be used to generate molecular topologies for simulations, and it notes the availability of NMR parameters for this compound in different solvents, suggesting that computational prediction of NMR chemical shifts is also feasible. uq.edu.au

Molecular Simulation Techniques

Molecular simulation techniques, such as molecular dynamics, provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability Assessment

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the molecule's trajectory over time, revealing the different conformations it can adopt and the transitions between them. The Automated Topology Builder (ATB) provides molecular dynamics files for this compound, which can be used in simulations with force fields like GROMOS. uq.edu.au These simulations can assess the stability of different conformers in various environments, such as in different solvents or in the solid state.

Computational Approaches for Exploring Conformational Isomerism

The existence of multiple stable conformations, or conformational isomerism, is a key feature of this compound. A study on its (S)-enantiomer has shown that it can exist in at least three different crystalline forms, a phenomenon known as conformational trimorphism. nih.govresearchgate.net This polymorphism arises from different rotational positions of the phenyl rings, which leads to different packing arrangements in the crystal lattice, even though the fundamental hydrogen-bonding motif remains the same. nih.gov

Computational methods, such as potential energy surface (PES) scanning, can be employed to systematically explore the conformational space of the molecule. This involves calculating the energy of the molecule as a function of one or more dihedral angles, allowing for the identification of energy minima corresponding to stable conformers and the energy barriers between them. The flexibility of the molecule, with one phenyl ring being particularly prone to rotation, is a key factor in its ability to adopt multiple conformations. nih.gov

No Specific Computational Research Found for this compound

A thorough investigation of scientific literature and chemical databases has revealed a significant lack of specific computational and theoretical modeling studies focused solely on the chemical compound This compound . While research exists on related structures, such as other benzamide derivatives and the broader topic of chiral recognition involving phenylethylamine, detailed computational analyses pertaining directly to the (1R) enantiomer of N-phenylethylbenzamide are not publicly available.

Consequently, it is not possible to provide an in-depth article on the computational chemistry and theoretical modeling of this compound that meets the requirements of detailing theoretical mechanistic studies, reaction pathways, transition states, chiral induction, and ligand interaction modeling. Such an article would necessitate access to published research containing specific computational data, such as that generated from Density Functional Theory (DFT) calculations, molecular dynamics simulations, or other theoretical methods applied directly to this molecule.

While a study on the conformational polymorphism of the opposite enantiomer, N-[(1S)-1-phenylethyl]benzamide, has been published, it primarily focuses on crystallographic data and does not delve into the computational aspects requested. nih.gov General computational studies on topics like the reaction mechanisms of different benzamide derivatives nih.govresearchgate.netresearchgate.net and chiral recognition models nih.govacs.org are available, but their findings cannot be directly and accurately extrapolated to this compound without specific research.

Without dedicated computational studies on this compound, any attempt to generate the requested content would be speculative and would not adhere to the principles of scientific accuracy and reliance on documented research findings.

Chemical Reactivity and Mechanistic Investigations

Elucidation of Reaction Pathways and Intermediate Species

The formation and reactivity of N-[(1R)-1-phenylethyl]benzamide are dictated by fundamental principles of organic chemistry, particularly the behavior of the amide bond. Understanding the intermediates in its synthesis and its tautomeric equilibrium is key to predicting its chemical behavior.

The synthesis of this compound is typically achieved through the reaction of (1R)-1-phenylethylamine with an activated benzoic acid derivative, most commonly benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The mechanism does not involve a rearrangement in the traditional sense but proceeds through a critical tetrahedral intermediate. youtube.comyoutube.com

The reaction pathway can be outlined in the following steps:

Nucleophilic Attack: The nitrogen atom of (1R)-1-phenylethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. youtube.com This initial addition breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom.

Formation of the Tetrahedral Intermediate: This addition step results in the formation of a transient, high-energy species known as a tetrahedral intermediate. youtube.comstudysmarter.co.uk In this intermediate, the former carbonyl carbon is bonded to four groups: the oxygen (now an oxyanion), the chlorine atom, the phenyl group, and the incoming amino group.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl π-bond. youtube.com

Elimination of the Leaving Group: As the carbonyl group reforms, the most suitable leaving group, in this case, the chloride ion (Cl-), is expelled. youtube.com

Deprotonation: The resulting product is a protonated amide, which carries a positive charge on the nitrogen atom. A base present in the reaction mixture, such as another molecule of the amine or an added base like sodium hydroxide, removes the proton from the nitrogen to yield the final, neutral this compound product. youtube.com

Like other amides, this compound can exist in equilibrium with its tautomeric form, an imino alcohol (also known as an imidic acid). This phenomenon, known as amide-iminol tautomerism, involves the migration of a proton from the nitrogen atom to the carbonyl oxygen. researchgate.netstackexchange.com

The equilibrium heavily favors the amide form, which is significantly more stable. stackexchange.com However, the iminol tautomer, despite being present in very small concentrations, can play a crucial role in the compound's reactivity. The iminol form's nitrogen atom is considered more nucleophilic than the amide nitrogen, which can influence the pathways of certain reactions. researchgate.net The relative stability and properties of these two forms can be summarized as follows:

PropertyAmide TautomerImino Alcohol (Imidic Acid) Tautomer
Structure Contains a C=O (carbonyl) and N-H bond.Contains a C=N (imine) and O-H bond.
Stability Generally the more stable and predominant form.Less stable, exists in very low concentration at equilibrium.
Bonding Features strong resonance stabilization between the nitrogen lone pair and the carbonyl group.Possesses a different electronic distribution.
Reactivity The nitrogen is a poor nucleophile due to resonance.The nitrogen is more nucleophilic and can be important in certain reaction mechanisms. researchgate.net

The study of this tautomerism is often conducted using spectroscopic methods and computational chemistry to understand the energy differences and the potential role of the iminol form in specific chemical transformations. stackexchange.comacs.org

N-Phenylethylbenzamide Derivatives in Catalytic Processes

The chiral nature of the (1R)-1-phenylethyl group makes this compound and its derivatives valuable scaffolds in the field of asymmetric synthesis and catalysis. nih.gov

The (1R)-1-phenylethylamine (α-PEA) moiety is a privileged structure in asymmetric synthesis, frequently employed as a chiral auxiliary. nih.govwikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

Derivatives of this compound can be designed to function as such auxiliaries. The general strategy involves:

Attaching the chiral auxiliary to a prochiral substrate molecule.

Performing a stereoselective reaction where the steric and electronic properties of the auxiliary direct the formation of one stereoisomer over another.

Removing the auxiliary to yield the enantiomerically enriched product. wikipedia.org

The N-[(1R)-1-phenylethyl] group provides a well-defined chiral environment close to the reaction center, enabling high levels of diastereoselectivity in reactions like alkylations and aldol (B89426) additions. nih.govtcichemicals.com The development of catalytic systems often involves synthesizing various derivatives of this core structure to fine-tune steric and electronic properties for optimal selectivity in specific transformations. nih.govsigmaaldrich.commdpi.com

Derivatives of this compound can also be synthesized to act as chiral ligands in transition metal catalysis. By introducing additional coordinating atoms (such as nitrogen, oxygen, or phosphorus) into the benzamide (B126) portion of the molecule, bidentate or multidentate ligands can be created. nih.gov

When these chiral ligands coordinate to a metal center (e.g., rhodium, palladium, iridium), they create a chiral catalytic complex. mdpi.com This complex can then catalyze reactions such as asymmetric hydrogenation, C-C bond formation, or hydroamination, transferring its chirality to the products of the reaction with high enantioselectivity. nih.gov The nitrogen atom of the amide (or a modified group) can act as a strong σ-donor, forming stable complexes with a variety of transition metals. nih.govnih.gov The optimization of these catalytic systems involves modifying the ligand structure to maximize the catalyst's activity and the stereoselectivity of the reaction.

Stability and Transformation Reactions under Varied Chemical Conditions

The stability of this compound is primarily determined by the robustness of the amide bond, which is relatively stable but can be cleaved under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed to its constituent carboxylic acid and amine components under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the amide undergoes hydrolysis. The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.comyoutube.com Subsequent proton transfers lead to the formation of a good leaving group (the amine), which is expelled. The final products are benzoic acid and (1R)-1-phenylethylammonium chloride (the protonated amine). youtube.com This reaction is generally irreversible because the resulting amine is protonated by the acid and can no longer act as a nucleophile to reform the amide. youtube.com

Base-Catalyzed Hydrolysis: Saponification, or base-catalyzed hydrolysis, requires heating the amide with a strong aqueous base like sodium hydroxide. chemistrysteps.com The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. masterorganicchemistry.com This is followed by the elimination of the amide anion (a poor leaving group), a step that is typically slow and requires significant energy input (heat). The reaction is driven to completion by an irreversible acid-base reaction between the initially formed benzoic acid and the strongly basic amide anion, ultimately yielding sodium benzoate and (1R)-1-phenylethylamine. chemistrysteps.com

ConditionReagentsProductsKey Mechanistic Step
Acidic Hydrolysis Strong Acid (e.g., HCl), H₂O, HeatBenzoic Acid + (1R)-1-phenylethylammonium saltProtonation of the carbonyl oxygen activates the amide for nucleophilic attack by water. youtube.com
Basic Hydrolysis Strong Base (e.g., NaOH), H₂O, HeatBenzoate Salt + (1R)-1-phenylethylamineDirect nucleophilic attack by hydroxide on the carbonyl carbon. chemistrysteps.com

Thermal Degradation: When subjected to high temperatures, this compound is expected to undergo thermal decomposition. The degradation of amides at high temperatures can be a complex process involving homolytic bond cleavage and the formation of radical intermediates. nih.goviaea.org The likely points of fragmentation would be the amide C-N bond and the C-C and C-N bonds of the phenylethyl moiety. This would lead to a mixture of smaller molecules. Studies on related N-alkyl amides show that thermal degradation can produce acids, ketones, imides, and simpler amides through complex reaction pathways that are highly dependent on the atmosphere (e.g., inert vs. oxygen). iaea.orgresearchgate.netulster.ac.uk

Future Research Directions and Emerging Academic Applications

Design and Synthesis of Advanced N-Phenylethylbenzamide-Based Materials for Chemical Applications

The unique structural characteristics of N-[(1R)-1-phenylethyl]benzamide make it a promising building block for the creation of advanced materials. Future research will likely focus on the design and synthesis of derivatives with tailored properties for specific chemical applications. This includes the development of novel polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. The inherent chirality of the molecule is a key feature that can be exploited to create materials with enantioselective recognition and catalysis capabilities. For instance, incorporating N-phenylethylbenzamide derivatives into porous frameworks could lead to new materials for chiral separations. chem960.com

Integration of Multi-Modal Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A comprehensive understanding of the behavior of this compound at the molecular level is crucial for its effective application. Future research will increasingly rely on the integration of multiple spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), infrared (IR) spectroscopy, and fluorescence-detected circular dichroism (FDCD), with advanced computational modeling. mdpi.commdpi.com This combined approach will provide a more complete picture of the compound's conformational dynamics, intermolecular interactions, and reaction mechanisms. researchgate.net For example, DOSY (Diffusion-Ordered Spectroscopy) NMR can be employed to study the formation of intermediate species in reactions involving N-phenylethylbenzamide derivatives. nih.gov Such detailed mechanistic insights are essential for optimizing existing applications and designing new ones.

Table 1: Spectroscopic and Computational Techniques for this compound Analysis

TechniqueApplicationReference
Nuclear Magnetic Resonance (NMR)Elucidation of molecular structure and dynamics. mdpi.com
Infrared (IR) SpectroscopyIdentification of functional groups and hydrogen bonding. mdpi.com
Fluorescence-Detected Circular Dichroism (FDCD)Study of chiral properties and enantiomeric purity. mdpi.com
Computational ModelingPrediction of structure, properties, and reactivity. researchgate.net
DOSY NMRInvestigation of complex mixtures and reaction intermediates. nih.gov
X-Ray CrystallographyDetermination of solid-state structure and packing. nih.gov nih.gov

Discovery of Novel Reactivity Patterns and Synthetic Utilities

While the fundamental reactivity of the amide group is well-established, future research is expected to uncover novel reactivity patterns for this compound and its derivatives. This could involve exploring its use as a catalyst or ligand in new types of chemical transformations. The development of new synthetic methods that utilize N-phenylethylbenzamide as a chiral auxiliary or starting material will also be a key area of focus. The synthesis of N-phenylbenzamide derivatives has already shown promise in the development of antiviral agents, suggesting that further exploration could lead to new therapeutic applications. nih.gov

Development of N-Phenylethylbenzamide Derivatives for Targeted Molecular Recognition in Supramolecular Chemistry

The ability of this compound to participate in specific intermolecular interactions, such as hydrogen bonding and π-π stacking, makes it an excellent candidate for applications in molecular recognition. nih.gov Future research will focus on the design and synthesis of derivatives with enhanced recognition capabilities for specific target molecules. This could involve the introduction of additional functional groups to create tailored binding pockets. Such derivatives could find use in the development of chemical sensors, chiral resolving agents, and self-assembling supramolecular structures. The study of neomycin derivatives has provided insights into molecular recognition of RNA, a field where tailored benzamides could also play a role. nih.gov

Exploration of Complex Stereochemical Phenomena in Chiral Systems

The chiral nature of this compound provides a platform for investigating complex stereochemical phenomena. This includes the study of polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties. researchgate.netnih.gov Research into the conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide has already revealed the intricate relationship between molecular conformation and crystal packing. researchgate.netnih.gov Future studies may delve into other stereochemical aspects, such as the influence of the chiral center on the properties of materials and the exploration of atropisomerism in appropriately substituted derivatives. A deeper understanding of these phenomena is not only of fundamental scientific interest but also has practical implications for the development of crystalline materials with desired properties.

Q & A

Q. What are the recommended synthetic routes for N-[(1R)-1-phenylethyl]benzamide?

  • Methodological Answer : A common approach involves coupling benzoyl chloride with (R)-1-phenylethylamine under Schotten-Baumann conditions, using sodium bicarbonate to maintain an alkaline pH during dropwise addition. Alternative methods include copper-catalyzed benzylic C-H amination, which avoids substrate excess and improves regioselectivity . For enantiopure synthesis, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., phosphoramidite ligands) may be employed to ensure retention of the R-configuration .

Q. How can this compound be characterized experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : ¹³C NMR in CDCl₃ (δ ~167 ppm for the carbonyl carbon, aromatic carbons at 120-140 ppm) provides structural confirmation .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure high-resolution data collection to resolve stereochemical details, particularly for the chiral center .
  • Chiral Analysis : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to verify enantiomeric purity .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Avoid inhalation (use fume hoods) and direct skin/eye contact (wear nitrile gloves, goggles).
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists.
  • Store in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How does the stereochemistry (R-configuration) influence the biological activity of this compound?

  • Methodological Answer : The R-configuration enhances target binding specificity, as demonstrated in anti-tuberculosis studies where the (1R)-phenylethyl group improved inhibition of Mycobacterium tuberculosis growth. To validate stereochemical effects:
  • Compare activity of enantiomers using in vitro assays (e.g., MIC determination).
  • Perform molecular docking to assess binding affinity differences between R- and S-configurations .

Q. How can researchers resolve contradictions in reported biological data for this compound?

  • Methodological Answer :
  • Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature, solvent).
  • Purity Checks : Use HPLC-MS to confirm compound integrity; impurities >5% may skew results.
  • Target Specificity : Conduct counter-screens against off-target proteins (e.g., cyclooxygenase-2) to rule out cross-reactivity .

Q. What advanced analytical methods address challenges in detecting this compound in complex matrices?

  • Methodological Answer :
  • LC-MS/MS : Optimize ionization parameters (e.g., ESI+ mode, 150°C desolvation temperature) for sensitivity.
  • Chiral Stationary Phases : Use columns like Chiralcel® OD-H to separate enantiomers in biological samples.
  • Hybrid Detection : Couple NMR with HPLC for structural confirmation in mixtures .

Q. What are best practices for refining crystal structures of this compound using SHELX?

  • Methodological Answer :
  • Data Collection : Use a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Apply SHELXL with TWIN/BASF commands for twinned data. Validate with R-factor convergence (<5%).
  • Hydrogen Placement : Locate H-atoms via difference Fourier maps or geometrically refine using HFIX .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups at the benzamide para-position.
  • In Vitro Testing : Screen against Mycobacterium tuberculosis (MIC assay) and human cell lines (cytotoxicity).
  • Computational Modeling : Perform QSAR analysis using Gaussian or AutoDock to predict binding modes .

Q. What strategies improve synthetic yield and purity of this compound?

  • Methodological Answer :
  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:3) to track progress.
  • Purification : Recrystallize from ethanol/water (70:30) to remove dibenzoylated byproducts.
  • Catalyst Optimization : Test Cu(I)/Cu(II) ratios in amination reactions to minimize side products .

Q. How can pharmacokinetic (PK) properties of this compound be profiled for drug development?

  • Methodological Answer :
  • In Vitro ADME : Assess metabolic stability using liver microsomes, plasma protein binding via ultrafiltration.
  • In Vivo Studies : Administer orally (10 mg/kg) to rodent models; collect plasma for LC-MS analysis at 0, 1, 4, 8, 24 h post-dose.
  • CYP Inhibition : Screen against cytochrome P450 isoforms (3A4, 2D6) to evaluate drug-drug interaction risks .

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Feasible Synthetic Routes

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N-[(1R)-1-phenylethyl]benzamide
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N-[(1R)-1-phenylethyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.